

AWT020: A Comparative Analysis of a Novel PD-1-Targeted IL-2 Variant

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This guide provides a comparative overview of AWT020, a novel anti-PD-1/IL-2 fusion protein, with other engineered IL-2 variants, namely bempegaldesleukin and THOR-707 (SAR444245). The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the evolving landscape of IL-2-based cancer immunotherapies.

Executive Summary

Interleukin-2 (IL-2) is a potent cytokine that stimulates the proliferation and activation of T cells and Natural Killer (NK) cells, making it an attractive agent for cancer immunotherapy. However, its clinical use has been hampered by severe toxicities and the simultaneous activation of immunosuppressive regulatory T cells (Tregs). AWT020, bempegaldesleukin, and THOR-707 are next-generation IL-2 variants designed to overcome these limitations by preferentially activating anti-tumor immune cells while minimizing off-target effects.

- AWT020 is a bifunctional fusion protein comprising an anti-PD-1 antibody and an engineered IL-2 mutein. This design aims to selectively deliver the IL-2 signal to PD-1-expressing tumor-infiltrating lymphocytes (TILs), thereby concentrating its activity within the tumor microenvironment.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Bempegaldesleukin is a prodrug of a PEGylated IL-2 that has reduced binding affinity for the high-affinity IL-2 receptor alpha chain (CD25), which is constitutively expressed on Tregs.

This modification is intended to bias its activity towards CD8+ T cells and NK cells, which primarily express the intermediate-affinity IL-2 receptor.[4][5]

- THOR-707 (SAR444245) is a PEGylated IL-2 variant with a site-specific modification that blocks its interaction with CD25. This "not-alpha" design is aimed at selectively expanding CD8+ T cells and NK cells without stimulating Tregs.[6][7]

This guide will delve into a comparative analysis of their mechanisms of action, preclinical efficacy, and available clinical data.

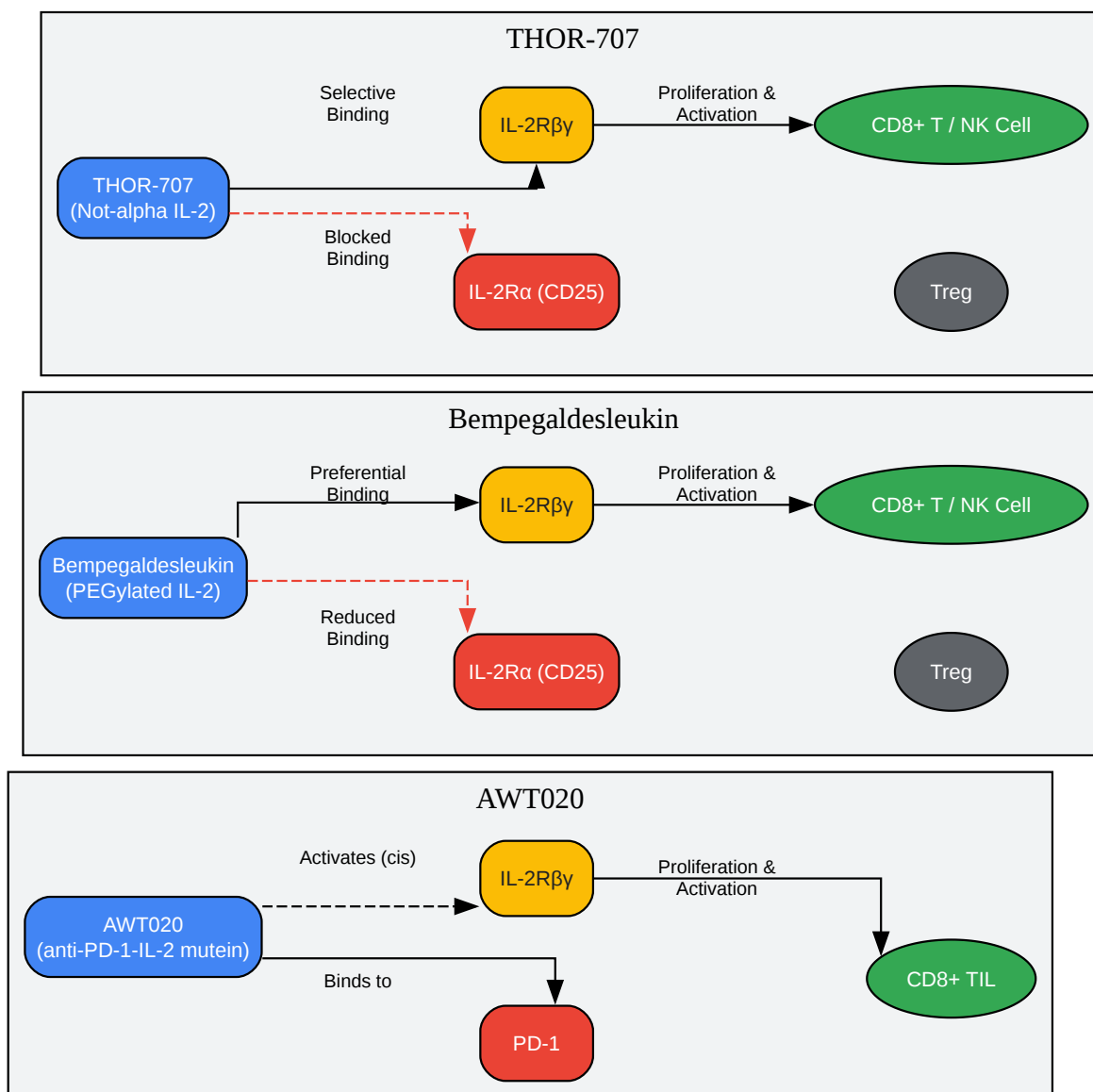
Mechanism of Action and Signaling Pathway

The primary distinction between these IL-2 variants lies in their strategy to achieve selective activation of effector immune cells over regulatory T cells.

AWT020 employs a tumor-targeting strategy. By fusing a modified IL-2 to an anti-PD-1 antibody, AWT020 is designed to accumulate in the tumor microenvironment where PD-1 is highly expressed on activated T cells. The engineered IL-2 component has attenuated affinity for the IL-2 receptor beta and gamma chains (IL-2R $\beta\gamma$), further ensuring that its activity is concentrated on PD-1 positive cells.[1][2][3] This dual mechanism of PD-1 blockade and targeted IL-2 signaling is intended to synergistically enhance the anti-tumor immune response directly at the site of the tumor.[1][2]

Bempegaldesleukin and THOR-707 utilize a receptor-binding modification approach. Both are engineered to reduce their affinity for the CD25 subunit of the IL-2 receptor. Since Tregs constitutively express high levels of CD25, this modification is designed to prevent their activation and expansion.[4][5][6][7] They are intended to preferentially signal through the IL-2R $\beta\gamma$ complex, which is predominantly expressed on CD8+ T cells and NK cells, thereby skewing the immune response towards an anti-tumor phenotype.[4][5][6][7]

Below is a diagram illustrating the distinct signaling pathways.



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Caption: Simplified signaling pathways of AWT020, Bempegaldesleukin, and THOR-707.

Preclinical Performance Comparison

Direct comparative preclinical studies are not publicly available. The following tables summarize data from separate studies to provide an indirect comparison of the anti-tumor activity and effects on immune cell populations.

Table 1: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

IL-2 Variant	Mouse Model	Dosing Regimen	Outcome	Citation
mAWT020	MC38 (colon)	0.3 mg/kg, single dose	100% Complete Response	[8]
mAWT020	CT26 (colon)	1 mg/kg, biw	70% Complete Response	[8]
mAWT020	EMT6 (breast)	0.3 & 1 mg/kg	Significant tumor growth suppression	[1]
Bempegaldesleu kin	DLM8 (osteosarcoma)	Not specified	96% Tumor Growth Inhibition (with anti-CTLA-4)	[9]
Bempegaldesleu kin	4T1 (breast)	Not specified	Significantly slowed tumor progression (with RT)	[10]
THOR-707	B16F10 (melanoma)	Not specified	Dose-dependent reduction of tumor growth	[11]

Table 2: In Vivo Effects on T Cell Populations

IL-2 Variant	Key Observation	Citation
mAWT020	Preferentially expands CD8+ T cells within tumors, with minimal effects on peripheral T and NK cells.	[1] [2]
Bempegaldesleukin	Systemically expands anti-tumor CD8+ T cells while inducing Treg depletion in tumor tissue but not in the periphery. [5] [12]	[5] [12]
THOR-707	Induces expansion of peripheral and tumor-infiltrating NK and CD8+ T cells without increasing Tregs in tumors.	[13]

Clinical Data Overview

The clinical development of these three IL-2 variants is at different stages. The following table summarizes the available clinical trial information.

Table 3: Summary of Clinical Trial Data

IL-2 Variant	Trial Name/Identifier	Phase	Cancer Type(s)	Key Findings	Citation
AWT020	NCT06092580	I	Advanced Cancers	Ongoing.	[1]
Bempegaldes leukin	PIVOT IO 001 (NCT03635983)	III	Melanoma	Did not meet primary endpoints of ORR, PFS, and OS in combination with nivolumab.	[14]
Bempegaldes leukin	PIVOT-02 (NCT02983045)	I/II	Solid Tumors	Showed encouraging clinical activity in combination with nivolumab.	[15]
THOR-707	HAMMER (NCT04009681)	I/II	Solid Tumors	Well-tolerated with observed partial responses as monotherapy and in combination with pembrolizumab.	[16] [17]

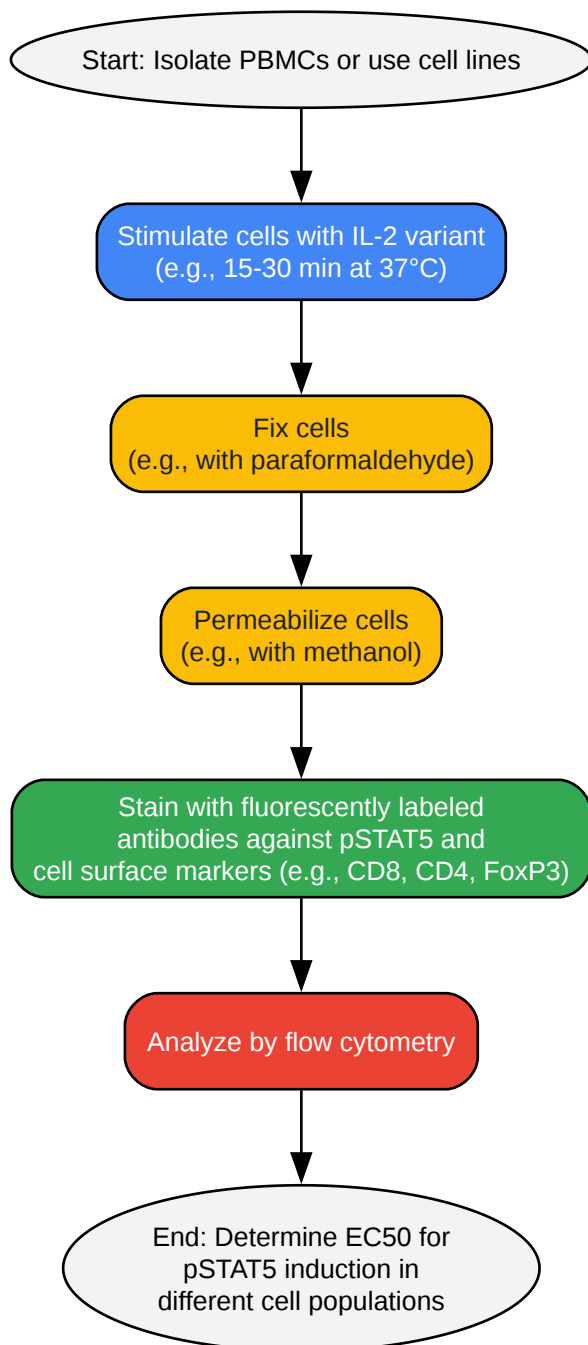
Experimental Protocols

Detailed experimental protocols are often proprietary. The following provides a general overview of the methodologies used in the preclinical evaluation of these IL-2 variants, based

on published literature.

STAT5 Phosphorylation Assay

This assay is crucial for determining the potency and cell-type selectivity of IL-2 variants.



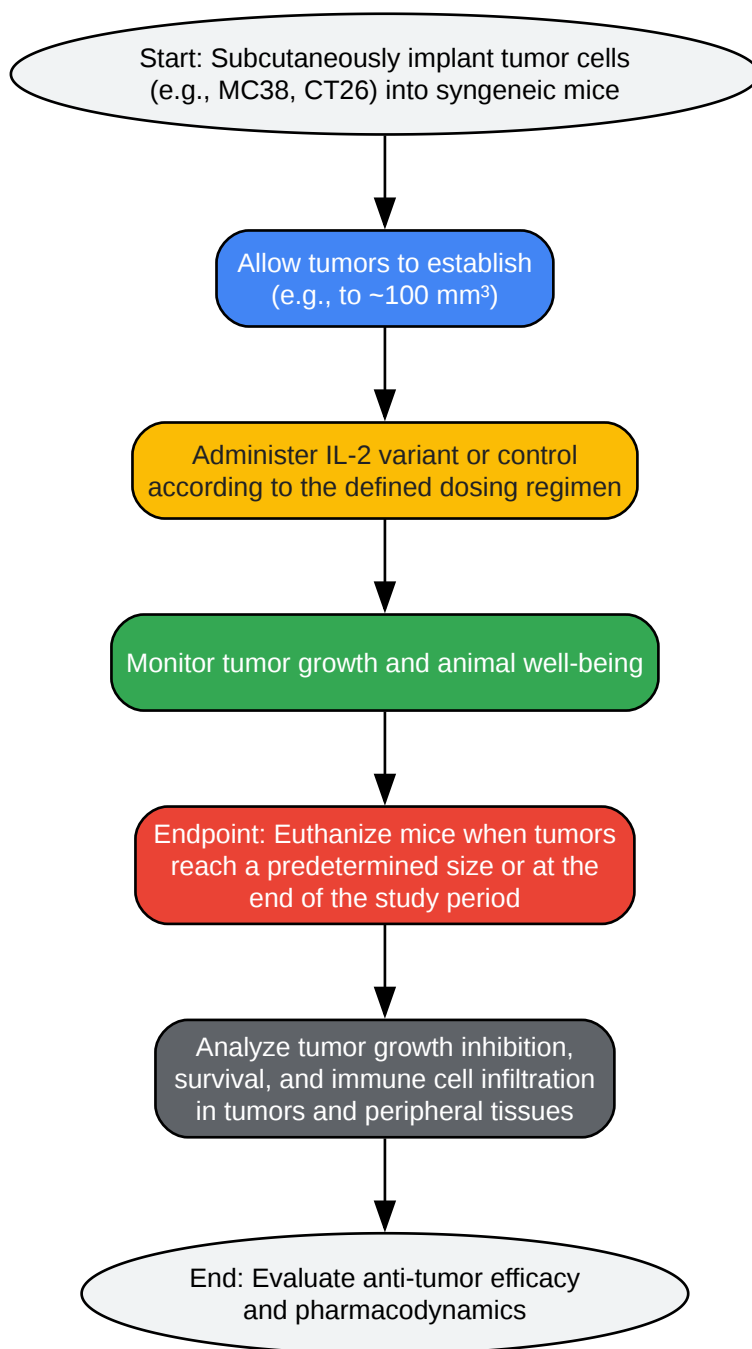
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Caption: General workflow for a STAT5 phosphorylation assay.

A detailed protocol for assessing IL-2-induced STAT5 phosphorylation in T cell subsets by flow cytometry has been published and can be adapted for the evaluation of IL-2 variants.[3][18][19][20][21]

In Vivo Mouse Tumor Models

These models are essential for evaluating the anti-tumor efficacy and safety of IL-2 variants.



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Caption: General workflow for an in vivo mouse tumor model study.

For specific details on cell lines, mouse strains, and treatment schedules used for AWT020, refer to the published preclinical studies.[1]

Conclusion

AWT020, bempegaldesleukin, and THOR-707 represent distinct and innovative approaches to harnessing the therapeutic potential of IL-2 while mitigating its associated toxicities. AWT020's tumor-targeted delivery via an anti-PD-1 fusion protein offers a unique mechanism to concentrate IL-2 activity within the tumor microenvironment. In contrast, bempegaldesleukin and THOR-707 rely on modifications to the IL-2 molecule itself to bias receptor binding and preferentially activate effector T cells and NK cells.

Preclinical data for AWT020 demonstrates potent anti-tumor activity and a favorable safety profile. While the clinical development of AWT020 is in its early stages, the preclinical rationale is strong. The clinical journey of bempegaldesleukin has been more challenging, with a Phase III trial not meeting its primary endpoints, highlighting the complexities of translating preclinical findings to late-stage clinical success. THOR-707 has shown promising early clinical data with a good safety profile and signs of anti-tumor activity.

Further clinical investigation is required to fully elucidate the comparative efficacy and safety of these novel IL-2 variants. The data presented in this guide is intended to provide a foundational understanding for researchers and drug development professionals as they navigate this dynamic and promising area of cancer immunotherapy.

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References

- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nektar Therapeutics Announces Publication of Two Manuscripts on Lead Immunoncology Candidate, Bempegaldesleukin (Bempeg) in Nature Communications [prnewswire.com]
- 5. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interim late-breaking clinical data validate not-alpha profile of THOR-707 (SAR444245), Sanofi's novel investigational IL-2 [sanofi.com]
- 7. Interim late-breaking clinical data validate not-alpha [globenewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Bempegaldesleukin (BEMPEG; NKTR-214) efficacy as a single agent and in combination with checkpoint-inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of radiation therapy, bempegaldesleukin, and checkpoint blockade eradicates advanced solid tumors and metastases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 19. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 21. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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